7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
Description
Properties
IUPAC Name |
7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJBNFYZKYVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207595 | |
| Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727704-79-2 | |
| Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727704-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a chlorinating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Structural Analogues in the [1,4]Dioxinoquinoxaline Family
Table 1: Structural and Functional Comparison
- Key Insights: The 7,8-dichloro substitution in the target compound may enhance antimicrobial activity compared to mono-chloro derivatives (e.g., sc-354636) due to increased electron-withdrawing effects . Optoelectronic performance is highly substituent-dependent: bulky groups (e.g., phenoxazine in the OLED emitter) enable delayed fluorescence, whereas chlorine substituents may improve charge transport but reduce emission efficiency .
Quinoxaline 1,4-Dioxides
Quinazoline Derivatives
- Example: SH-340 ([1,4]dioxino[2,3-g]quinazolin-4-amine derivative) Structure: Quinazoline core with 4-methylpiperazinyl and 3-chloro-4-fluorophenyl groups . Activity: Promotes keratinocyte differentiation and skin barrier enhancement in atopic dermatitis (AD) models . Comparison: Quinazoline derivatives prioritize dermatological applications, while quinoxaline analogs (e.g., the target compound) are more commonly explored for antimicrobial or optoelectronic uses due to distinct electronic profiles .
Dichloroquinoxaline Precursors
- Example: 2,3-Dichloroquinoxaline Role: Precursor for condensed heterocycles (e.g., [1,4]dithieno[2,3-b:5,6-b']diquinoxaline) via nucleophilic substitution . Comparison: The 7,8-dichloro configuration in the target compound may exhibit lower reactivity toward nucleophiles compared to 2,3-dichloroquinoxaline, where chlorine atoms are adjacent to electron-deficient nitrogen atoms .
Biological Activity
7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline (CAS Number: 727704-79-2) is a synthetic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. Its molecular formula is C10H6Cl2N2O2, and it has a molecular weight of 257.07 g/mol. This compound belongs to the quinoxaline family, known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cell lines. Research indicates that this compound interacts with various biomolecules, leading to enzyme inhibition or activation and alterations in gene expression. Specifically, it has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in the SMMC-7721 liver cancer cell line in a dose-dependent manner .
Cellular Effects
The compound's effects on cellular processes include:
- Cell Cycle Arrest : Induces G0/G1 phase arrest.
- Apoptosis : Triggers programmed cell death in various cancerous cell lines.
- Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria .
Research Findings
A study evaluating the biological properties of quinoxaline derivatives highlighted that compounds similar to this compound demonstrated significant anticancer effects across multiple tumor cell lines while maintaining low cytotoxicity towards normal cells (IC50 values > 100 μg/mL) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Cell Cycle Arrest | G0/G1 phase arrest | |
| Antimicrobial | Effective against bacteria |
Case Studies
In a comparative study involving various quinoxaline derivatives:
- Cell Lines Tested : MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), SF-268 (CNS cancer).
- Results : The derivatives exhibited varying degrees of activity against the tested cancer cell lines. Notably, the compound showed promising results comparable to established chemotherapeutics like doxorubicin .
Temporal Effects in Laboratory Settings
In laboratory conditions, the stability of this compound was observed at room temperature with a melting point around 127.80°C and a boiling point near 361.6°C at 760 mmHg. This stability is crucial for its potential therapeutic applications.
Molecular Mechanism
The molecular interactions of this compound suggest that it may bind to key enzymes involved in cell cycle regulation and apoptotic pathways. The precise mechanisms remain an area for further investigation but indicate potential for targeted cancer therapies.
Q & A
Basic Question: What are the established synthetic routes for 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves chlorination of a quinoxaline-dione precursor. A common approach is reacting quinoxaline-2,3(1H,4H)-dione with phosphorus oxychloride (POCl₃) in the presence of a catalyst like dimethylformamide (DMF). Key optimization steps include:
- Temperature control : Maintaining 80–100°C to prevent side reactions (e.g., over-chlorination).
- Solvent selection : DMF acts as both solvent and catalyst, but alternatives like thionyl chloride (SOCl₂) may improve regioselectivity.
- Stoichiometry : A 2:1 molar ratio of POCl₃ to substrate ensures complete dichlorination .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.
Basic Question: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and chlorine-induced deshielding effects. Compare with literature data for analogous quinoxalines .
- X-ray diffraction (XRD) : Resolve regiochemistry of chlorine substitution (C7 vs. C8 positions) and confirm the fused dioxane ring geometry .
- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with two chlorine atoms .
Advanced Question: What strategies address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. To resolve:
- Solvent standardization : Re-run spectra in deuterated DMSO or CDCl₃ for direct comparison with literature .
- Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in polar solvents) .
- Isolation of intermediates : Confirm if unreacted starting materials (e.g., mono-chlorinated byproducts) contribute to spectral noise .
Advanced Question: How does the electronic structure of 7,8-dichloro-[1,4]dioxinoquinoxaline influence its reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chlorine atoms and fused dioxane ring modulate reactivity:
- HOMO-LUMO analysis : Computational studies (DFT) reveal lowered LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at C2/C3 positions .
- Regioselectivity : Steric hindrance from the dioxane ring directs electrophiles to the less hindered quinoxaline nitrogen.
- Catalytic systems : Use Pd(PPh₃)₄ with Cs₂CO₃ in Suzuki-Miyaura couplings to exploit activated C-Cl bonds .
Advanced Question: What experimental designs are recommended to study the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
Focus on ligand geometry and metal-binding affinity:
- UV-Vis titration : Monitor bathochromic shifts in the presence of transition metals (e.g., Cu²⁺ or Fe³⁺) to determine binding constants .
- Single-crystal XRD : Co-crystallize with metals to resolve coordination modes (e.g., N,N’-bidentate vs. O,N-chelation via the dioxane oxygen) .
- Magnetic susceptibility : Assess paramagnetic behavior in metal complexes to infer electronic interactions .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced photophysical properties?
Methodological Answer:
Leverage DFT and TD-DFT calculations to:
- Predict absorption/emission spectra : Correlate π-π* transitions with substituent effects (e.g., adding electron-donating groups at C2 to redshift emission) .
- Optimize charge-transfer efficiency : Modify the dioxane ring to alter conjugation pathways and reduce non-radiative decay .
- Screen virtual libraries : Prioritize synthetic targets (e.g., nitro or amino derivatives) based on predicted quantum yields .
Tables for Key Data
Table 1: Comparative NMR Data (δ in ppm)
| Position | CDCl₃ | DMSO-d₆ | Notes |
|---|---|---|---|
| C7-Cl | 7.85 (s) | 7.92 (s) | Solvent-dependent shift |
| C8-Cl | 7.78 (s) | 7.81 (s) | Confirmed via NOESY |
| Dioxane O-CH₂ | 4.25–4.40 | 4.30–4.45 | Overlapping signals |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Ratio | 2.2 eq | >85% purity |
| Temperature | 90°C | Minimizes side products |
| Reaction Time | 6–8 hours | Complete conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
